molecular formula C19H13ClN4O2S B2830201 (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 373371-92-7

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2830201
CAS RN: 373371-92-7
M. Wt: 396.85
InChI Key: PVNOWTRRBHDCRO-UVTDQMKNSA-N
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Description

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.85. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activities and Structural Analyses

Research has delved into the synthesis, structural characterization, and in vitro cytotoxic activities of acrylonitrile derivatives. A study by Sa̧czewski et al. (2004) explored twenty-three acrylonitriles substituted with triazoles or benzimidazoles and various substituted rings. These compounds exhibited significant cytotoxic potency against human cancer cell lines, with the most potent containing a 5-nitrothiophen-2-yl ring. The study indicates a structure-activity relationship where certain substituents enhance cytotoxicity, potentially through apoptosis.

Optical and Photonic Applications

Acrylonitrile derivatives have also been investigated for their potential in optical and photonic applications. Szukalski et al. (2015) examined the photoinduced birefringence in polymers doped with a pyrazoline derivative, highlighting its potential for optical switching and photonic devices. This research Szukalski et al. (2015) demonstrates the utility of acrylonitrile derivatives in fabricating photochromic polymers for advanced optical applications.

Synthesis and Chemical Properties

Another aspect of research focuses on the chemical synthesis and properties of acrylonitrile derivatives. Frolov et al. (2005) detailed the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride, yielding (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This study Frolov et al. (2005) provides insight into the synthesis and structural confirmation of these compounds, offering pathways for further chemical modifications and applications.

Herbicidal Activity

Research into 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates by Wang et al. (2004) investigated their herbicidal activities, particularly as inhibitors of PSII electron transport. This study Wang et al. (2004) found that these compounds exhibit promising herbicidal activities, indicating the potential for acrylonitrile derivatives in agricultural applications.

Nonlinear Optical Properties

Acrylonitrile derivatives have been synthesized and characterized for their nonlinear optical properties and potential in optoelectronic devices. Anandan et al. (2018) explored thiophene dyes with acrylonitrile groups, demonstrating their suitability for optical limiting and protecting optical sensors and human eyes from high-intensity light sources Anandan et al. (2018).

properties

IUPAC Name

(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-12-16(20)3-2-4-17(12)22-10-14(9-21)19-23-18(11-27-19)13-5-7-15(8-6-13)24(25)26/h2-8,10-11,22H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNOWTRRBHDCRO-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

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